molecular formula C8H11ClN2O2S B7982659 3-(2,3-Dihydroimidazo[2,1-{b}][1,3]thiazol-6-yl)propanoic acid

3-(2,3-Dihydroimidazo[2,1-{b}][1,3]thiazol-6-yl)propanoic acid

Cat. No.: B7982659
M. Wt: 234.70 g/mol
InChI Key: ZOPVJWYZRVTOSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,3-Dihydroimidazo[2,1-{b}][1,3]thiazol-6-yl)propanoic acid is a research compound with the molecular formula C8H11ClN2O2S and a molecular weight of 234.70 g/mol. This compound is primarily used in scientific research and is not intended for human or veterinary use.

Preparation Methods

The synthesis of 3-(2,3-Dihydroimidazo[2,1-{b}][1,3]thiazol-6-yl)propanoic acid involves several steps:

    Condensation of 2-aminothiophenol with ethyl acrylate: This reaction forms 2-(2-ethoxycarbonylvinyl)thiophene using a base catalyst.

    Reaction with 2-bromoacetamide: The intermediate 2-(2-ethoxycarbonylvinyl)thiophene reacts with 2-bromoacetamide to form 3-(2-bromoacetylthiophen-2-yl)propanoic acid ethyl ester.

    Substitution with imidazole: The bromine atom in 3-(2-bromoacetylthiophen-2-yl)propanoic acid ethyl ester is substituted with an imidazole ring using imidazole.

    Hydrolysis: The ethyl ester is hydrolyzed to form this compound.

Chemical Reactions Analysis

3-(2,3-Dihydroimidazo[2,1-{b}][1,3]thiazol-6-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the compound’s structure, leading to various derivatives.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(2,3-Dihydroimidazo[2,1-{b}][1,3]thiazol-6-yl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.

    Industry: The compound is used in various industrial processes, including the development of new materials and chemicals.

Mechanism of Action

The mechanism of action of 3-(2,3-Dihydroimidazo[2,1-{b}][1,3]thiazol-6-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to particular receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

3-(2,3-Dihydroimidazo[2,1-{b}][1,3]thiazol-6-yl)propanoic acid can be compared with other similar compounds, such as:

  • 3-(2-Chloroimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid hydrochloride
  • (6,6-Dimethyl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-yl)methyl N,N-dicyclohexylcarbamimidothioate

These compounds share structural similarities but differ in their specific functional groups and chemical properties. The unique features of this compound make it particularly valuable for certain research applications.

Properties

IUPAC Name

3-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2S.ClH/c11-7(12)2-1-6-5-10-3-4-13-8(10)9-6;/h5H,1-4H2,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOPVJWYZRVTOSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC(=CN21)CCC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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